molecular formula C16H10BrN3O2S2 B11596271 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596271
M. Wt: 420.3 g/mol
InChI Key: OFXGWWXAPAHKEN-JYRVWZFOSA-N
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Description

(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines a triazolo-thiazole core with a brominated methoxyphenyl and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the brominated methoxyphenyl and thiophene groups. Common reagents used in these reactions include brominating agents, methoxyphenyl derivatives, and thiophene compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce de-brominated derivatives, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases due to its unique structure and reactivity.

    Industry: The compound is explored for its use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of a triazolo-thiazole core with a brominated methoxyphenyl and thiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H10BrN3O2S2/c1-22-11-5-4-10(17)7-9(11)8-13-15(21)20-16(24-13)18-14(19-20)12-3-2-6-23-12/h2-8H,1H3/b13-8-

InChI Key

OFXGWWXAPAHKEN-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Origin of Product

United States

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